6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyridazines under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenyl halide reacts with the triazolopyridazine core.
Attachment of the Pyrrolidinyl Group: This can be done through reductive amination or other suitable methods to introduce the pyrrolidinyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-(3-Methylphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The uniqueness of 6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H14FN5 |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C15H14FN5/c16-11-4-1-3-10(9-11)12-6-7-14-18-19-15(21(14)20-12)13-5-2-8-17-13/h1,3-4,6-7,9,13,17H,2,5,8H2 |
InChI Key |
AFXNEQDSMGCXHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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